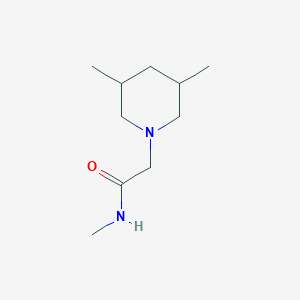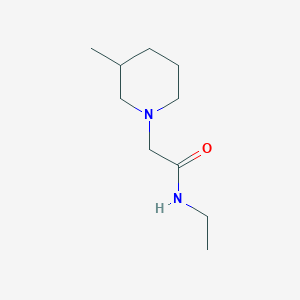![molecular formula C12H16N2O3 B7566208 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7566208.png)
1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one, also known as MMPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2002 by researchers at the University of Bristol, UK. MMPEP has been extensively studied in recent years due to its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Wirkmechanismus
1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one selectively binds to and blocks the activity of mGluR5, a G protein-coupled receptor that is widely expressed in the brain. mGluR5 plays a key role in regulating synaptic plasticity, learning, and memory. By blocking mGluR5, 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one reduces the excitability of neurons and modulates neurotransmitter release, leading to its therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has been shown to have a number of biochemical and physiological effects in preclinical models. It reduces the release of glutamate, a key neurotransmitter involved in various neurological disorders. It also reduces the activation of microglia, the immune cells in the brain that are involved in neuroinflammation. 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one is its high selectivity and potency for mGluR5. This allows researchers to specifically target this receptor without affecting other receptors in the brain. 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one is also relatively stable and can be easily synthesized in large quantities. However, one limitation of 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one is its poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has been shown to improve cognitive function and reduce neuroinflammation in animal models of these disorders. Another area of interest is its potential use in the treatment of pain. 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has been shown to reduce pain sensitivity in animal models of chronic pain. Finally, there is interest in developing more potent and selective mGluR5 antagonists based on the structure of 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one. These compounds could have even greater therapeutic potential for various neurological disorders.
Synthesemethoden
The synthesis of 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 2-chloronicotinic acid with 2-methylmorpholine to form the corresponding amide. This intermediate is then treated with acetic anhydride to afford 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one in high yield and purity. The overall synthesis is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has been extensively studied in preclinical models of various neurological disorders. In Parkinson's disease, 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has been shown to improve motor function and reduce neuroinflammation in animal models. In schizophrenia, 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has been shown to attenuate the behavioral and neurochemical effects of psychostimulants. In addiction, 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one has been shown to reduce drug-seeking behavior and relapse in animal models of cocaine and alcohol addiction. These findings suggest that 1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one could be a promising therapeutic agent for these disorders.
Eigenschaften
IUPAC Name |
1-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-10-8-14(6-7-17-10)12(16)9-13-5-3-2-4-11(13)15/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILRFSHPKOMAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole](/img/structure/B7566130.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea](/img/structure/B7566139.png)
![N-[(1-phenylcyclopentyl)methyl]methanesulfonamide](/img/structure/B7566145.png)
![2-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7566148.png)
![1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea](/img/structure/B7566156.png)
![2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone](/img/structure/B7566160.png)
![2-methyl-3-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]quinoxaline](/img/structure/B7566165.png)

![N-[1-(4-bromophenyl)propyl]methanesulfonamide](/img/structure/B7566172.png)

![N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7566184.png)

![1-[1-(2-Chlorophenyl)ethyl]piperidin-3-ol](/img/structure/B7566207.png)
![1-[3-(2,3-dihydroindole-1-carbonyl)phenyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]urea](/img/structure/B7566216.png)